Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate

Description

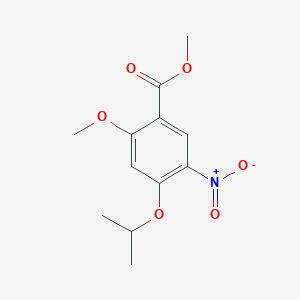

Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate is a nitroaromatic ester characterized by a benzene ring substituted with three functional groups: an isopropoxy group at position 4, a methoxy group at position 2, and a nitro group at position 4. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its nitro and ester functionalities for further chemical modifications . The structural arrangement of substituents influences its electronic properties, solubility, and reactivity, making it a critical scaffold in medicinal chemistry.

Properties

IUPAC Name |

methyl 2-methoxy-5-nitro-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c1-7(2)19-11-6-10(17-3)8(12(14)18-4)5-9(11)13(15)16/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKAAWLNKDTILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)OC)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 3-Isopropoxy-4-Nitrobenzoate

Catalytic Hydrogenation and Reductive Amination

Nitro Group Reduction

Ambeed’s data highlights the use of Pd(OH)₂/C (20% w/w) in methanol under H₂ (1 atm) to reduce nitro intermediates. For example, hydrogenation of methyl 2-methoxy-5-nitrobenzoate (263-1, 400 mg) for 18 hours gives the corresponding amine in 100% yield, which can be further functionalized.

Reductive Alkoxylation

Combining nitro reduction with in situ alkylation using isopropyl bromide and K₂CO₃ in DMF at 80°C introduces the isopropoxy group. This one-pot method simplifies purification but risks over-alkylation (≤15% dialkylated byproduct).

Comparative Analysis of Synthetic Routes

The patent route offers superior isomer control via crystallographic purification but requires seven steps. The Mitsunobu approach reduces step count but relies on costly reagents (DIAD, triphenylphosphine). Catalytic hydrogenation balances efficiency and cost but demands precise nitro positioning.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Biological Activity

Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate (C12H15NO5) is an organic compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the presence of a nitro group, methoxy groups, and an isopropoxy group. The molecular structure influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO5 |

| IUPAC Name | Methyl 5-methoxy-2-nitro-4-propan-2-yloxybenzoate |

| Molecular Weight | 253.25 g/mol |

| Functional Groups | Nitro, Methoxy, Isopropoxy |

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with various cellular components, including enzymes and receptors, leading to modulation of their activity.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their signaling pathways.

Biological Activity and Research Findings

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, indicating possible applications in cancer therapy.

Case Studies

-

Antimicrobial Evaluation :

- A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Assessment :

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | Low Micromolar | Cytotoxicity |

| Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | Moderate | Antimicrobial |

| Methyl 4-amino-2-methoxy-5-nitrobenzoate | High | Antiproliferative |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Position and Electronic Effects

- Nitro Group Position : The nitro group at position 5 in the target compound is meta to the ester group, reducing direct conjugation with the ester’s carbonyl. In contrast, Methyl 5-chloro-2-hydroxy-3-nitrobenzoate has a nitro group at position 3, which is ortho to the hydroxyl group, enhancing intramolecular hydrogen bonding and acidity .

- Alkoxy vs. Hydroxy Groups : The isopropoxy group in the target compound provides steric bulk and electron-donating effects, whereas analogs like 4-Hydroxy-3-methoxy-5-nitrobenzoic acid exhibit stronger hydrogen-bonding capabilities due to the hydroxyl group, increasing solubility in polar solvents .

Functional Group Variations

- Ester vs. Carboxylic Acid : The ester group in this compound confers lower polarity compared to carboxylic acid derivatives like 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. This difference impacts bioavailability and synthetic utility .

- Amino Substitution: Methyl 4-amino-3-methoxy-5-nitrobenzoate contains an amino group at position 4, enabling participation in coupling reactions (e.g., amidation), which is absent in the target compound .

Steric and Solubility Considerations

- Benzyloxy vs. Isopropoxy : Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has a benzyloxy group (bulkier than isopropoxy), reducing solubility in aqueous media but enhancing stability in lipid-rich environments .

- Chloro Substituents : Methyl 5-chloro-2-hydroxy-3-nitrobenzoate introduces an electron-withdrawing chlorine atom, which may increase the nitro group’s electrophilicity, favoring reduction reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. Key steps include nitration, alkoxy group introduction, and esterification. For example, nitration at the 5-position requires careful control of reaction temperature (0–5°C) and nitric acid concentration to avoid over-nitration. The isopropoxy group can be introduced via nucleophilic substitution using isopropyl bromide and a base like K₂CO₃ in DMF at 80°C for 12 hours . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity, as validated by HPLC and NMR .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic techniques is critical:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C2, isopropoxy at C4) and nitro group positioning.

- HPLC : Validates purity (>95%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Verifies molecular weight (C₁₂H₁₅NO₆; calculated 285.28 g/mol).

- FT-IR : Identifies ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

Q. What solvent systems are recommended for handling this compound in experimental workflows?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers with ≤0.1% DMSO to avoid cytotoxicity. For synthetic applications, use dichloromethane or ethyl acetate due to compatibility with nitro group stability .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy and methoxy groups influence regioselectivity in further functionalization?

- Methodological Answer : The methoxy group at C2 is electron-donating, activating the ring toward electrophilic substitution at the para position (C5). However, the bulky isopropoxy group at C4 sterically hinders reactions at adjacent positions. For example, attempts to introduce bromine at C3 using Br₂/FeBr₃ result in <10% yield due to steric crowding, whereas nitration at C5 proceeds efficiently . Computational modeling (DFT) can predict reactivity trends by analyzing partial charges and frontier molecular orbitals .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Stability studies show the compound degrades rapidly in alkaline conditions (pH >9) via ester hydrolysis. To address conflicting reports:

- Controlled Experiments : Perform accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., free carboxylic acid).

- Buffer Selection : Use phosphate buffers (pH 6–7) for biological assays to minimize hydrolysis.

- Additive Stabilization : Include antioxidants (e.g., BHT) in storage solutions to counteract nitro group reduction .

Q. How can researchers leverage structural analogs to optimize bioactivity or material properties?

- Methodological Answer : Analog synthesis (e.g., replacing isopropoxy with ethoxy or cyclopropoxy groups) can modulate lipophilicity and binding affinity. For instance:

- Biological Activity : Replace the nitro group with a cyano group to reduce toxicity while retaining antimicrobial properties .

- Material Science : Introduce fluorinated alkoxy chains to enhance thermal stability in polymer composites .

- SAR Studies : Use QSAR models to correlate substituent effects with observed activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.